molecular formula C22H21Cl3N4 B13470161 2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride

2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride

Cat. No.: B13470161
M. Wt: 447.8 g/mol
InChI Key: NDXRBDXEMNRUIK-UHFFFAOYSA-N
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Description

2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodiazole core, which is a fused heterocyclic structure containing both benzene and diazole rings. The presence of phenyl and pyridinyl groups further enhances its chemical properties, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups.

    Reduction: Reduction reactions can target the diazole ring, leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles like amines and thiols are frequently employed.

Major Products

The major products formed from these reactions include various substituted benzodiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in neurotransmission, thereby exerting its effects on the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride apart is its unique combination of a benzodiazole core with phenyl and pyridinyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21Cl3N4

Molecular Weight

447.8 g/mol

IUPAC Name

2-[1-phenyl-5-(2-pyridin-2-ylethynyl)benzimidazol-2-yl]ethanamine;trihydrochloride

InChI

InChI=1S/C22H18N4.3ClH/c23-14-13-22-25-20-16-17(9-11-18-6-4-5-15-24-18)10-12-21(20)26(22)19-7-2-1-3-8-19;;;/h1-8,10,12,15-16H,13-14,23H2;3*1H

InChI Key

NDXRBDXEMNRUIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C#CC4=CC=CC=N4)N=C2CCN.Cl.Cl.Cl

Origin of Product

United States

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